molecular formula C16H17N3OS B12164223 N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide

N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide

Cat. No.: B12164223
M. Wt: 299.4 g/mol
InChI Key: DCEZQTINAPGQLA-UHFFFAOYSA-N
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Description

N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a heterocyclic compound that features a unique combination of a thieno[3,4-c]pyrazole core and a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide typically involves the annulation of the pyrazole ring to the thiazole or thiazine ring. This can be achieved through various synthetic routes, including the use of hydrazine-coupled pyrazoles . The reaction conditions often involve the use of elemental microanalysis, FTIR, and 1H NMR techniques to verify the structure of the synthesized compounds .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions: N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products: The major products formed from these reactions depend on the specific type of reaction and the reagents used

Scientific Research Applications

N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide has a wide range of scientific research applications. It is particularly valuable in medicinal chemistry due to its potential as an antileishmanial and antimalarial agent . The compound’s unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

In addition to its medicinal applications, this compound is also used in the study of heterocyclic chemistry and the development of new synthetic methodologies . Its ability to form stable complexes with metal ions makes it useful in coordination chemistry and catalysis research.

Mechanism of Action

The mechanism of action of N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit potent antipromastigote activity by fitting into the active site of the LmPTR1 enzyme, characterized by lower binding free energy . This interaction disrupts the normal function of the enzyme, leading to the compound’s antileishmanial effects.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other pyrazole derivatives, such as hydrazine-coupled pyrazoles and pyrazolo[3,4-d]thiazoles . These compounds share structural similarities with N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide and exhibit comparable biological activities.

Uniqueness: What sets this compound apart is its unique combination of a thieno[3,4-c]pyrazole core and a cyclopropanecarboxamide moiety. This structural feature enhances its stability and allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C16H17N3OS/c1-10-2-6-12(7-3-10)19-15(17-16(20)11-4-5-11)13-8-21-9-14(13)18-19/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,17,20)

InChI Key

DCEZQTINAPGQLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4CC4

Origin of Product

United States

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